

Application Notes for **MNI-Caged-L-Glutamate** in Neurobiological Research

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Compound of Interest

Compound Name: *MNI-caged-L-glutamate*

Cat. No.: *B1677367*

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Introduction

MNI-caged-L-glutamate is a photolabile compound that serves as a biologically inert precursor to the excitatory neurotransmitter L-glutamate.[1][2] Upon photolysis with near-UV light (one-photon excitation) or a focused laser beam in the near-infrared range (two-photon excitation), it rapidly and efficiently releases L-glutamate, allowing for precise spatiotemporal control of neuronal activation.[2][3] This property makes it an invaluable tool for studying synaptic function, dendritic integration, and neural circuit dynamics.[4][5][6] **MNI-caged-L-glutamate** is characterized by its high water solubility, stability at physiological pH, and resistance to hydrolysis.[7][8]

Key Properties and Characteristics

Several key parameters of **MNI-caged-L-glutamate** are critical for designing and interpreting uncaging experiments. These properties are summarized in the table below.

Property	Value	References
Molecular Weight	323.3 g/mol	[9]
Formula	C ₁₄ H ₁₇ N ₃ O ₆	[1]
Solubility in Water	Up to 50 mM	[8]
Purity	≥98-99% (HPLC)	[1][9]
Storage	Store at -20°C, protect from light	[8]
One-Photon Excitation	300 - 380 nm	[2][8]
Two-Photon Excitation	~720-730 nm	[7][10]
Quantum Yield (Φ)	0.065 - 0.085	[2][7]
Extinction Coefficient (ε) at 336 nm	4,500 M ⁻¹ cm ⁻¹	[7]
Two-Photon Cross-Section at 730 nm	0.06 GM	[2][7]

Biological Activity and Considerations

MNI-caged-L-glutamate is largely pharmacologically inactive at neuronal glutamate receptors and transporters in its caged form, even at millimolar concentrations.[6] However, it is important to note that at concentrations commonly used for two-photon uncaging, it can act as a strong antagonist of GABA-A receptors.[6][11] This potential off-target effect should be considered when designing experiments, particularly those investigating the interplay of excitatory and inhibitory signaling.[12] A dendrimer-cloaked version of MNI-glutamate, G5-MNI-Glu, has been developed to prevent this GABA-A receptor antagonism.[12]

Experimental Protocols

Protocol 1: Preparation of MNI-Caged-L-Glutamate Stock and Working Solutions

This protocol details the steps for preparing stock and working solutions of **MNI-caged-L-glutamate** for use in uncaging experiments.

Materials:

- **MNI-caged-L-glutamate** powder
- High-purity water (e.g., Milli-Q) or physiological buffer (e.g., HEPES-buffered saline)
- Vortex mixer
- Microcentrifuge
- Aluminum foil
- Appropriate personal protective equipment (PPE)

Procedure:

- Prepare Stock Solution (e.g., 50 mM):
 - Allow the **MNI-caged-L-glutamate** vial to equilibrate to room temperature before opening to prevent condensation.
 - Weigh the desired amount of **MNI-caged-L-glutamate** powder in a microcentrifuge tube. For a 50 mM stock solution, dissolve 16.16 mg in 1 mL of high-purity water or physiological buffer.[\[1\]](#)[\[2\]](#)
 - Vortex the solution until the powder is completely dissolved. Gentle warming may be necessary.[\[8\]](#)
 - Wrap the tube in aluminum foil to protect it from light.
 - Store the stock solution at -20°C. Prepared solutions are stable for up to one month when stored frozen.[\[8\]](#)
- Prepare Working Solution:

- Thaw the stock solution on ice, protected from light.
- Dilute the stock solution to the desired final concentration in the extracellular recording solution. Typical working concentrations for two-photon uncaging experiments range from 2.5 mM to 10 mM.[3][6] For one-photon uncaging, concentrations can be lower.
- Ensure the working solution is well-mixed before application.
- Use the working solution on the same day it is prepared.[8]

Protocol 2: Spectrophotometric Determination of MNI-Caged-L-Glutamate Concentration

To ensure accurate and reproducible experimental conditions, it is recommended to verify the concentration of the prepared **MNI-caged-L-glutamate** solution spectrophotometrically.[11]

Materials:

- UV-Vis spectrophotometer
- Quartz cuvettes
- Prepared **MNI-caged-L-glutamate** solution
- Physiological buffer (as a blank)

Procedure:

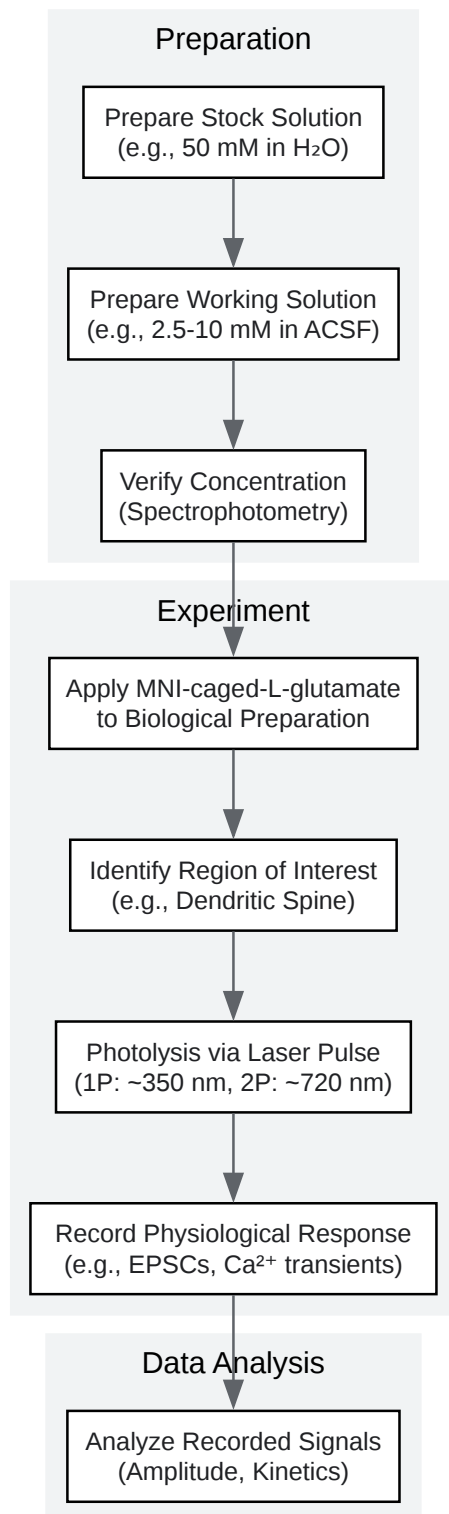
- Turn on the spectrophotometer and allow the lamp to warm up.
- Set the wavelength to 336 nm, the near-peak absorbance for **MNI-caged-L-glutamate**. [7]
- Blank the spectrophotometer using a cuvette filled with the same physiological buffer used to prepare your working solution.
- Dilute your **MNI-caged-L-glutamate** solution to a concentration that will give an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

- Measure the absorbance of the diluted **MNI-caged-L-glutamate** solution.
- Calculate the concentration using the Beer-Lambert law: $A = \epsilon cl$
 - A = Absorbance
 - ϵ = Molar extinction coefficient (4,500 $\text{M}^{-1}\text{cm}^{-1}$ at 336 nm)[7]
 - c = Concentration (in M)
 - l = Path length of the cuvette (typically 1 cm)
- Adjust the concentration of your working solution as necessary.

Visualizations

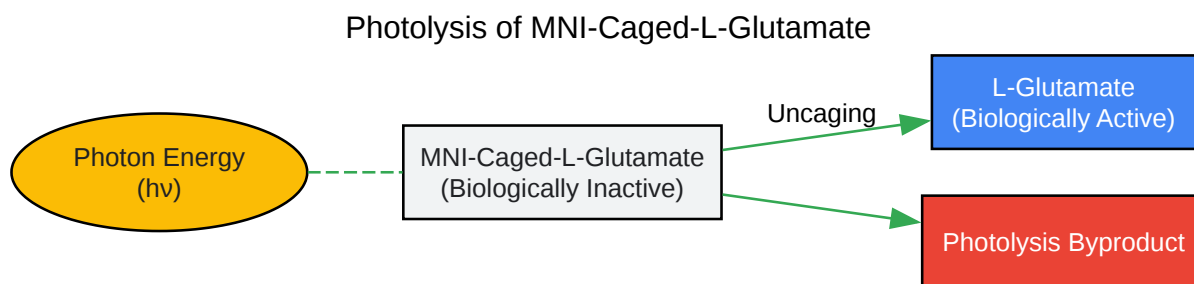
Glutamate Uncaging Workflow

Experimental Workflow for Glutamate Uncaging

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Caption: A flowchart illustrating the key steps in a typical glutamate uncaging experiment.

MNI-Caged-L-Glutamate Photolysis Pathway



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